9-Octadecen-17-ynoic acid, also known as (9Z)-9-octadecen-17-ynoic acid, is a fatty acid characterized by a long carbon chain consisting of 18 carbon atoms, featuring both a double bond and a terminal alkyne. Its molecular formula is , with a molecular weight of approximately 278.43 g/mol. This compound's unique structure contributes to its distinct chemical properties and potential biological activities. It is classified under the category of acetylenic fatty acids, which are known for their diverse roles in biological systems and industrial applications.
9-Octadecen-17-ynoic acid can be sourced from various natural products and synthesized through chemical methods. It is classified as an unsaturated fatty acid due to the presence of both a cis double bond and a terminal alkyne in its structure. This classification is significant as it influences the compound's reactivity and biological functions.
The synthesis of 9-octadecen-17-ynoic acid can be achieved through multiple methods, including:
In laboratory settings, synthetic routes often employ reactions such as:
For instance, a typical synthetic pathway may involve the dehydrogenation of saturated fatty acids followed by the introduction of an alkyne group through coupling reactions .
The molecular structure of 9-octadecen-17-ynoic acid features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 278.43 g/mol |
SMILES | O=C(O)CCCCCCCC=CCCCCCCC#C |
InChI | InChI=1S/C18H30O2/c1-2... |
These structural features contribute to its reactivity and interactions within biological systems .
9-Octadecen-17-ynoic acid participates in various chemical reactions due to its functional groups:
These reactions are crucial for understanding how 9-octadecen-17-ynoic acid can be manipulated for various applications, including the synthesis of bioactive compounds and industrial chemicals .
The mechanism of action for 9-octadecen-17-ynoic acid involves its interaction with biological membranes and enzymes. Its unique structure allows it to integrate into lipid bilayers, influencing membrane fluidity and function. Additionally, it may serve as a substrate for various enzymes involved in lipid metabolism, impacting cellular signaling pathways and metabolic processes.
Relevant data indicates that these properties significantly influence its behavior in biological systems and industrial applications .
9-Octadecen-17-ynoic acid has various applications across different fields:
Research continues to explore its potential uses in developing new bioactive compounds and enhancing existing formulations .
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5